

Application Notes and Protocols for Radioimmunoassay of Plasma Free Metanephrines

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Compound of Interest

Compound Name: (+-)-Normetanephrine

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These application notes provide a detailed overview and protocol for the quantitative determination of free metanephrines (metanephrine and normetanephrine) in human plasma using a competitive radioimmunoassay (RIA). This assay is a critical tool for the diagnosis and monitoring of pheochromocytoma and paraganglioma, which are catecholamine-producing tumors.

Principle of the Assay

The radioimmunoassay for plasma free metanephrines is a competitive assay that operates on the principle of competition between a radiolabeled antigen (^{125}I -labeled metanephrine) and a non-radiolabeled antigen (metanephrine in the sample) for a limited number of specific antibody binding sites.^{[1][2]}

Initially, plasma proteins are precipitated, and the metanephrines in the sample are quantitatively acylated.^{[1][2]} The acylated sample is then incubated with a specific antibody and a known quantity of ^{125}I -labeled acylated metanephrine. During incubation, the unlabeled metanephrine from the sample and the ^{125}I -labeled metanephrine compete for binding to the antibody. The amount of ^{125}I -labeled antigen that binds to the antibody is inversely proportional to the concentration of unlabeled metanephrine in the sample.^{[1][2]}

Following incubation, the antigen-antibody complex is precipitated, typically using a second antibody and polyethylene glycol (PEG).[2] The radioactivity of the precipitate is then measured using a gamma counter. The concentration of free metanephrines in the unknown samples is determined by comparing their radioactivity with a standard curve generated from known concentrations of metanephrine standards.[1][2]

Quantitative Data Summary

The following tables summarize the performance characteristics and reference values for the plasma free metanephrines radioimmunoassay.

Table 1: Assay Performance Characteristics

Parameter	Metanephrine	Normetanephrine	Reference
Detection Limit	2 pg/tube	6 pg/tube	[3]
7.5 pg/mL (0.04 nmol/L)	15 pg/mL (0.08 nmol/L)	[4][5]	
Lower Limit of Quantification	17 pg/mL (0.086 nmol/L)	23 pg/mL (0.126 nmol/L)	[6]
Intra-assay CV (%)	7.3 - 22	7.2 - 7.8	[6]
Inter-assay CV (%)	12.0 - 21.1	11.7 - 13.0	[6]

Table 2: Diagnostic Performance for Pheochromocytoma

Parameter	Metanephrine	Normetanephrine	Combined	Reference
Sensitivity (%)	61.0	96.6	96 - 100	[7][8]
Specificity (%)	96.8	95.8	95 - 100	[7][8]

Table 3: Reference Values for Plasma Free Metanephrines

Population	Metanephrine (ng/L)	Normetanephrine (ng/L)	Reference
Normal Subjects (n=24)	62 (SD 14)	100 (SD 40)	[3]
Pheochromocytoma Patients (n=14)	29 - 683	28 - 7850	[3]
Optimal Diagnostic Thresholds	70 pg/mL	100 pg/mL	[7]

Experimental Protocols

Patient Preparation and Sample Collection

- Patient Preparation: It is recommended that the patient rests in a supine position for at least 15-30 minutes before blood collection.[6][9] Certain drugs and medications may interfere with the results and should be discontinued for at least 72 hours prior to sample collection, if possible.[9]
- Sample Type: EDTA or citrate plasma should be used.[1] Hemolytic and lipemic samples are not suitable for this assay.[1][2]
- Collection: Blood should be drawn into a chilled collection tube and immediately placed on ice.
- Processing: Centrifuge the blood sample within 1 hour of collection.[9] Separate the plasma and transfer it to a standard transport tube.
- Storage: Plasma samples can be stored at 2-8°C for up to 6 hours. For longer-term storage (up to 6 months), samples should be frozen at -20°C or colder.[1] Repeated freezing and thawing of samples should be avoided.[1][2]

Reagent Preparation

- Allow all reagents, except for the Precipitating Reagent, to reach room temperature before use.[1][2]

- Mix all reagents thoroughly by gentle inversion before use.[\[1\]](#)[\[2\]](#)
- Equalizing Reagent: Reconstitute with 10 mL of distilled water. Unused reconstituted reagent should be aliquoted and frozen at -20°C and can be thawed only once.[\[1\]](#)[\[2\]](#)
- Acylation Solution: Prepare fresh by pipetting 80 µL of Acylation Reagent Concentrate into 3 mL of distilled water and mixing thoroughly. This solution is only stable for 3 minutes and must be used immediately.[\[1\]](#)[\[2\]](#)

Assay Procedure

The following protocol is a generalized procedure based on commercially available kits.[\[1\]](#)[\[2\]](#) It is recommended to run all standards, controls, and samples in duplicate.

- Sample and Standard Preparation:
 - Pipette 100 µL of standards and controls into their respective reaction tubes.
 - Pipette 500 µL of plasma samples into their respective reaction tubes.
- Acylation:
 - Pipette 25 µL of the freshly prepared Acylation Solution into all tubes (except totals).
 - Mix thoroughly using a vortex mixer and incubate for 15 minutes at room temperature (20-25°C).
- Addition of Antiserum:
 - Pipette 50 µL of Metanephrine Antiserum into all tubes (except totals and non-specific binding (NSB) tubes).
 - Mix thoroughly using a vortex mixer.
 - Incubate for 1 hour at room temperature (20-25°C).
- Addition of Radiolabeled Antigen:
 - Pipette 50 µL of ¹²⁵I Metanephrine into all tubes.

- Mix thoroughly using a vortex mixer.
- Incubation:
 - Cover the tubes and incubate for 15-20 hours (overnight) at 2-8°C.
 - Alternatively, incubate for 2 hours at room temperature (20-25°C) on a shaker (approximately 600 rpm).^[2]
- Precipitation:
 - Thoroughly mix the chilled (2-8°C) Precipitating Reagent.
 - Pipette 500 µL of the Precipitating Reagent into all tubes (except totals).
 - Mix on a vortex mixer.
 - Incubate for 15 minutes at 2-8°C.
- Centrifugation and Decantation:
 - Centrifuge the tubes for 15 minutes at 3000 x g, preferably in a refrigerated centrifuge.^[2]
 - Immediately decant the supernatant.
- Counting:
 - Measure the radioactivity of the precipitate in each tube for 1 minute using a gamma counter.

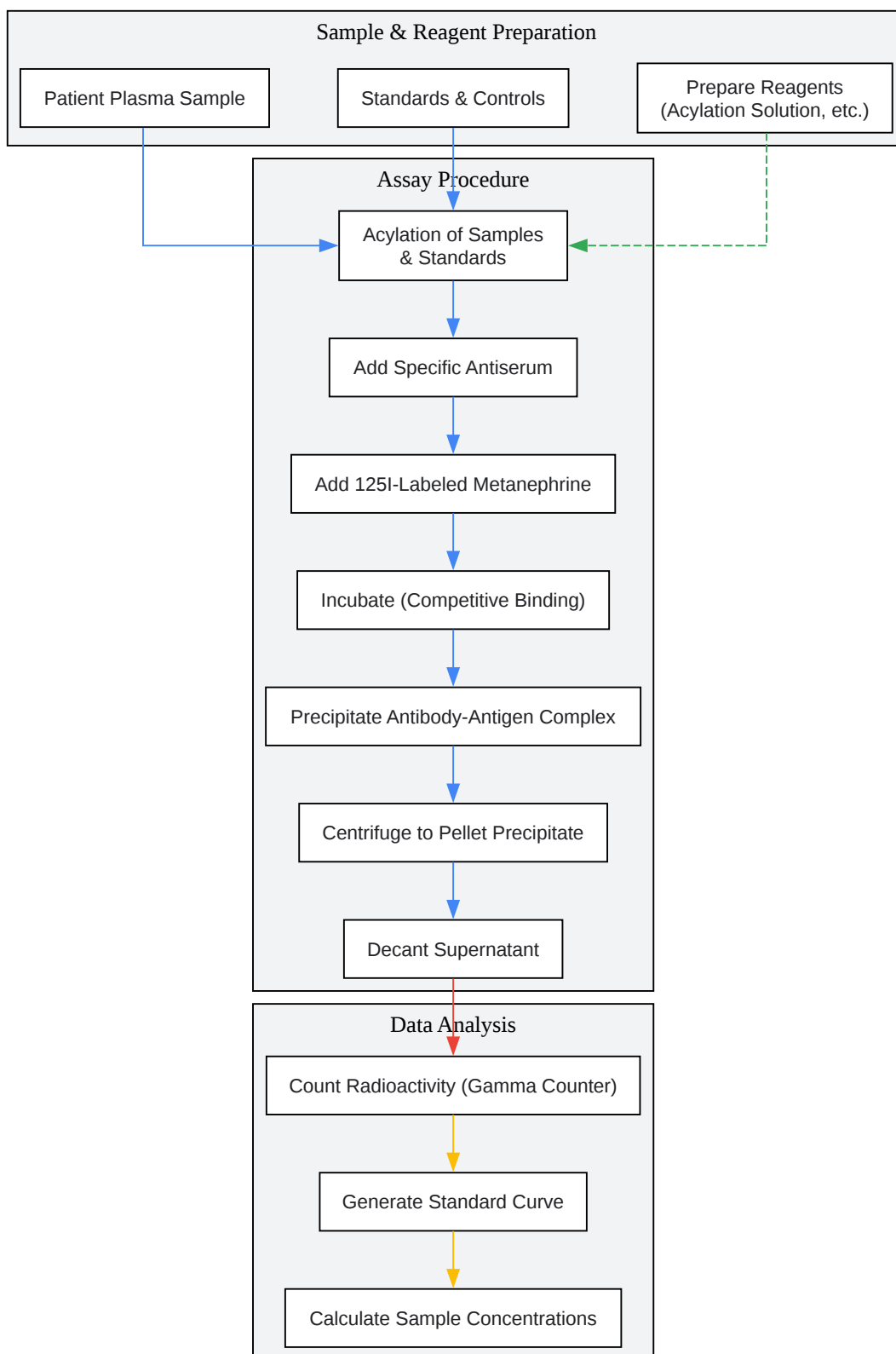
Data Analysis

- Calculate the average counts per minute (CPM) for each set of duplicates.
- Subtract the average CPM of the NSB tubes from all other tubes (except totals).
- Create a standard curve by plotting the percentage of bound radiolabel (%B/B₀) against the corresponding standard concentrations.

- Determine the concentration of free metanephrines in the patient samples by interpolating their %B/B₀ values from the standard curve.

Diagrams

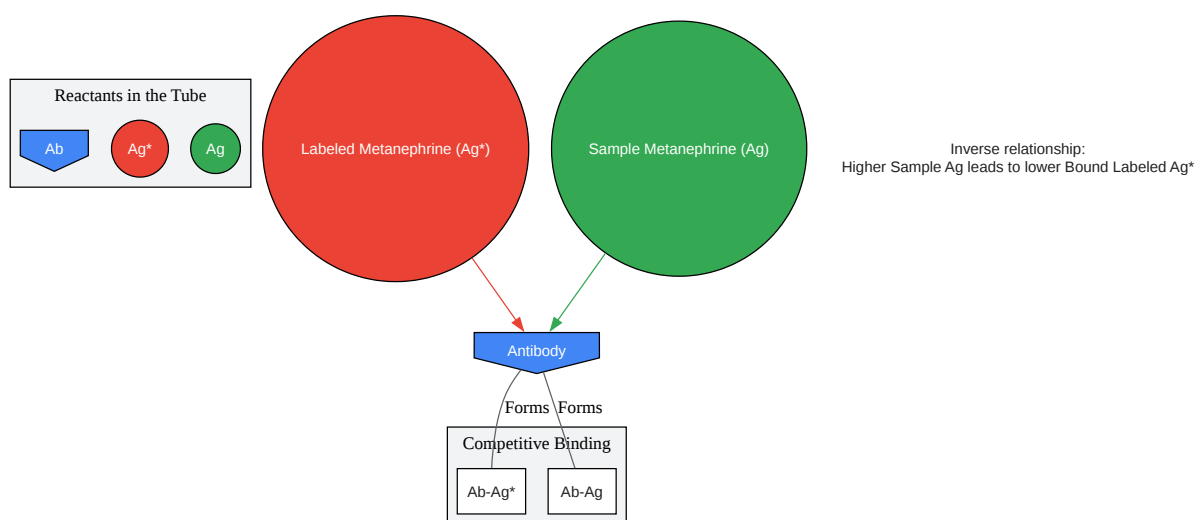
Experimental Workflow



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Caption: Workflow of the Radioimmunoassay for Plasma Free Metanephrines.

Principle of Competitive Binding



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Caption: Principle of Competitive Binding in the RIA.

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